molecular formula C8H9N5O2 B2538381 1-methyl-4-[(5-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole CAS No. 1005640-43-6

1-methyl-4-[(5-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole

Cat. No.: B2538381
CAS No.: 1005640-43-6
M. Wt: 207.193
InChI Key: AHUMMOUDSUODKY-UHFFFAOYSA-N
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Description

1-methyl-4-[(5-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a nitro group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-[(5-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole typically involves the reaction of 1-methyl-1H-pyrazole with a suitable nitro-substituted reagent under controlled conditions. One common method involves the nitration of 1-methyl-1H-pyrazole followed by a subsequent alkylation reaction to introduce the nitro group at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and alkylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes .

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-[(5-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-methyl-4-[(5-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.

    Industry: Utilized in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 1-methyl-4-[(5-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, influencing the compound’s biological activity. The pyrazole ring can interact with specific binding sites on proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-4-[(5-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[(1-methylpyrazol-4-yl)methyl]-5-nitropyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O2/c1-11-5-7(4-10-11)6-12-8(13(14)15)2-3-9-12/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHUMMOUDSUODKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CN2C(=CC=N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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